molecular formula C13H12BrN3OS B7519337 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide

1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide

Cat. No. B7519337
M. Wt: 338.22 g/mol
InChI Key: GEBGHGOCTSMNDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide, also known as BRP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. BRP belongs to the class of cyclopropane carboxamide derivatives, which are known for their ability to interact with various biological targets.

Mechanism of Action

The exact mechanism of action of 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. In cancer research, 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide has been shown to inhibit the activity of topoisomerase IIα, an enzyme involved in DNA replication, leading to the inhibition of cancer cell growth. In addition, 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide has been shown to interact with the cannabinoid receptor CB1, which is involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects
1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide has been shown to have various biochemical and physiological effects, depending on the target it interacts with. In cancer research, 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. In addition, 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide has been shown to possess anti-inflammatory properties, leading to the inhibition of pro-inflammatory cytokines and chemokines. Furthermore, 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide has been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide in lab experiments is its high potency and selectivity towards its biological targets. In addition, 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide has shown low toxicity in preclinical studies, making it a potential candidate for further development. However, one limitation of using 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide. One potential direction is the development of 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. In addition, further studies are needed to fully understand the mechanism of action of 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide and its interactions with various biological targets. Furthermore, the development of more potent and selective derivatives of 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide involves the reaction of 1-(4-bromophenyl)cyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-methyl-1,3,4-thiadiazol-2-amine to yield the final product, 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide.

Scientific Research Applications

1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In addition, 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide has been shown to have neuroprotective effects, suggesting its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3OS/c1-8-16-17-12(19-8)15-11(18)13(6-7-13)9-2-4-10(14)5-3-9/h2-5H,6-7H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBGHGOCTSMNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2(CC2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.